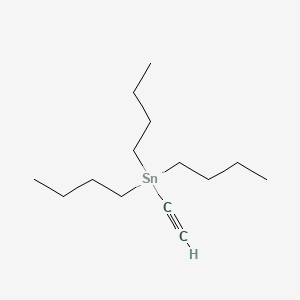

Tributylstannylacetylene

説明

Historical Context and Evolution of Organotin Reagents in Chemical Transformations

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who first synthesized diethyltin (B15495199) diiodide in 1849. organic-chemistry.org This was followed by Löwig's report in 1852 on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often considered the dawn of organotin chemistry. libretexts.org For many decades, research in this area remained relatively niche. However, the 20th century witnessed a surge in interest, significantly propelled by the discovery of Grignard reagents, which provided a convenient method for creating tin-carbon bonds. organic-chemistry.org

The mid-20th century marked a pivotal moment for organotin compounds with the discovery of their industrial applications, such as stabilizers for polyvinyl chloride (PVC), biocides, and agrochemicals. libretexts.orgresearchgate.net This industrial relevance spurred further academic research into their chemical properties and reactivity. A significant breakthrough in the synthetic application of organotin reagents came with the development of the Stille coupling reaction by John K. Stille in the 1970s. researchgate.netsmolecule.com This palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide proved to be a powerful and versatile method for forming carbon-carbon bonds under mild conditions, revolutionizing the synthesis of complex organic molecules. researchgate.net

Significance of Acetylenic Organostannanes in Modern Synthetic Methodologies

Among the various classes of organotin reagents, acetylenic organostannanes, such as Tributylstannylacetylene, hold a special place in modern synthetic methodologies. The presence of the tin-alkyne bond allows for the transfer of an acetylene (B1199291) moiety to a wide range of organic substrates, a transformation that is central to the synthesis of many natural products, pharmaceuticals, and advanced materials. chemimpex.comnih.gov

The primary significance of acetylenic organostannanes lies in their utility in palladium-catalyzed cross-coupling reactions. smolecule.com These reactions are prized for their functional group tolerance and their ability to be carried out under relatively mild conditions. This compound, in particular, is a stable, and readily available reagent that serves as an efficient ethynyl (B1212043) anion equivalent. wikipedia.org Its application in Stille coupling reactions enables the formation of terminal and internal alkynes, which are key structural motifs in numerous biologically active compounds and conjugated materials. chemimpex.comwikipedia.org

Scope and Research Trajectory of this compound in Academic Research

The research trajectory of this compound has been closely linked to the expanding scope of the Stille reaction and the increasing demand for sophisticated organic molecules. Initially, its applications were focused on fundamental studies of cross-coupling reactions with various organic halides. Over time, its use has expanded significantly into the synthesis of complex natural products, where the introduction of an acetylene unit is a critical step. wikipedia.org

Current research continues to explore new applications for this compound. One prominent area is in materials science, where it is used as a building block for the synthesis of conjugated polymers and other organic electronic materials. chemimpex.comnih.gov The ability to introduce alkyne linkages into polymer backbones allows for the fine-tuning of their electronic and optical properties. Furthermore, ongoing research aims to develop more efficient and environmentally benign methods utilizing this compound, including the use of new catalyst systems and reaction conditions. organic-chemistry.org

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C14H28Sn |

| Molecular Weight | 315.08 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 70 °C at 0.2 mmHg |

| Density | 1.089 g/mL at 25 °C |

| Refractive Index | 1.476 (n20/D) |

The following table provides examples of the Stille coupling reaction using this compound with various aryl halides, showcasing the versatility of this reagent.

| Electrophile | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| Iodobenzene | Pd(PPh3)4 | PPh3 | Toluene | 110 | 95 |

| 4-Iodotoluene | Pd(PPh3)4 | PPh3 | Toluene | 110 | 92 |

| 4-Iodoanisole | Pd(PPh3)4 | PPh3 | Toluene | 110 | 88 |

| 1-Iodonaphthalene | Pd(PPh3)4 | PPh3 | Toluene | 110 | 90 |

| 2-Iodothiophene | Pd(PPh3)4 | PPh3 | Toluene | 110 | 85 |

Structure

2D Structure

特性

IUPAC Name |

tributyl(ethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMJHNYABQHWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347411 | |

| Record name | Tributylstannylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-89-8 | |

| Record name | Tributylstannylacetylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributylstannylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylethynylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tributylstannylacetylene and Its Analogues

Established Synthetic Pathways to Tributylstannylacetylene

The most common and established methods for the synthesis of this compound involve the reaction of a tributyltin electrophile with an acetylene (B1199291) nucleophile or vice versa.

A primary and widely used method for preparing this compound is the reaction of tributyltin halides, most commonly tributyltin chloride, with an acetylide. This reaction is typically carried out by first generating the acetylide from acetylene gas or a protected form like lithium acetylide-ethylenediamine complex. orgsyn.org

The generation of the acetylide can be achieved using strong bases such as sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (n-BuLi). orgsyn.orglibretexts.org For instance, bubbling acetylene gas through a solution of sodium amide in a suitable solvent, followed by the addition of tributyltin chloride, affords this compound. orgsyn.org Alternatively, lithium acetylide, often stabilized as a complex with ethylenediamine, can be reacted with tributyltin chloride in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The use of Grignard reagents, such as ethynylmagnesium bromide, also provides a viable route to this compound through reaction with tributyltin chloride. libretexts.orgyoutube.com

A modified procedure involves the use of (trimethylsilyl)acetylene, which is first deprotonated and then reacted with tributyltin chloride to yield 1-(tributylstannyl)-2-(trimethylsilyl)acetylene. nih.gov This intermediate can then be desilylated to give the target compound.

| Acetylide Source | Base/Reagent | Tributyltin Source | Reference |

|---|---|---|---|

| Acetylene | Sodium amide | Tributyltin chloride | orgsyn.org |

| Lithium acetylide-ethylenediamine complex | - | Tributyltin chloride | orgsyn.org |

| Ethynylmagnesium bromide | - | Tributyltin chloride | libretexts.orgyoutube.com |

| (Trimethylsilyl)acetylene | n-Butyllithium | Tributyltin chloride | nih.gov |

Hydrostannylation, the addition of a tin hydride across a triple bond, is a powerful method for the synthesis of vinylstannanes, which are precursors to substituted this compound derivatives. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by various metals, including palladium and platinum, and offers control over regioselectivity and stereoselectivity. bohrium.comthieme-connect.com

For terminal alkynes, hydrostannylation with tributyltin hydride (Bu₃SnH) can lead to a mixture of α- and β-vinylstannanes. The regioselectivity is influenced by the catalyst and the substituents on the alkyne. nih.gov For example, palladium-catalyzed hydrostannylation of aryl-substituted alkynes can selectively produce α-vinylstannanes, especially with ortho-substituted aryl alkynes. thieme-connect.com

While direct hydrostannylation of acetylene itself to form this compound is not a common route, the hydrostannylation of substituted acetylenes provides access to a wide array of functionalized vinylstannanes, which are structurally related and synthetically valuable. organic-chemistry.orgorganic-chemistry.org

Synthesis of Dimeric Analogues: Bis(tributylstannyl)acetylene (B1583220)

Bis(tributylstannyl)acetylene is a symmetrical dimeric analogue of this compound and serves as a useful reagent for the introduction of an acetylene unit between two other groups via double Stille coupling. researchgate.net

A common method for its synthesis involves the reaction of a suitable acetylide with two equivalents of a tributyltin halide. For example, reacting lithium acetylide with two equivalents of tributyltin chloride can yield bis(tributylstannyl)acetylene. orgsyn.org Another approach involves the 1,3-dipolar cycloaddition reaction of bis(tributylstannyl)acetylene with nitrile oxides to form substituted isoxazoles. elsevierpure.com

Furthermore, bis(tributylstannyl)acetylene can be synthesized through the reaction of ethynyltributyltin with a suitable tributyltin source in the presence of a catalyst. biosynth.com It is also a byproduct in some preparations of tributylethynylstannane, which can be recycled. orgsyn.org

| Starting Materials | Key Reaction Type | Reference |

|---|---|---|

| Lithium acetylide, Tributyltin chloride | Alkynylation | orgsyn.org |

| Ethynyltributyltin, Tributyltin source | Coupling | biosynth.com |

| Bis(tributylstannyl)acetylene, Nitrile oxides | Cycloaddition | elsevierpure.com |

Advanced Synthetic Strategies and Methodological Refinements

Recent advancements in organometallic chemistry have led to more sophisticated and efficient methods for the synthesis of this compound and its derivatives, focusing on catalytic and stereoselective approaches.

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. For the synthesis of vinylstannane precursors, various catalytic systems have been developed for the hydrostannylation of alkynes. Magnesium-catalyzed hydrostannylation has emerged as a regio- and stereoselective method for synthesizing vinylstannanes from internal and terminal alkynes. organic-chemistry.org Platinum complexes, such as PtCl₂/XPhos, have also been shown to be highly selective catalysts for the hydrostannylation of terminal alkynes, often surpassing the selectivity of palladium catalysts. bohrium.com

Heterobimetallic catalysts, such as (NHC)Cu-[MCO] systems, allow for tunable regioselectivity in alkyne hydrostannylation, providing access to either α- or (E)-β-vinylstannanes depending on the metal pairing. nih.gov The synthesis of acetylene derivatives with steric substitutes has been achieved through polymerization using catalysts like WCl₆ and [Rh(nbd)Cl]₂. cjcatal.com

The stereoselective synthesis of substituted this compound derivatives, particularly vinylstannanes, is of significant interest for their application in stereospecific cross-coupling reactions. Palladium-catalyzed hydrostannylation of aryl-substituted alkynes has been shown to proceed in a highly regio- and stereocontrolled manner, yielding predominantly the α-regioisomer. thieme-connect.com

Gold(I) catalysis has been applied to the stereoselective synthesis of complex heterocyclic derivatives from o-(alkynyl)styrenes bearing a thio- or seleno-aryl group at the triple bond. uniovi.es Furthermore, Lewis acid-promoted cyclizations of ε-hydroxy-alkenes can lead to substituted oxocene derivatives stereoselectively. nih.gov The development of stereoselective methods for preparing chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of nucleoside Q precursors also highlights the advances in this area. beilstein-journals.org

Purification and Handling Considerations for this compound in Laboratory Practice

The purification and handling of this compound require meticulous attention to detail due to the compound's chemical properties and potential hazards associated with organotin compounds. stanford.edu Proper laboratory practices are essential to ensure the purity of the final product and the safety of the personnel. solubilityofthings.com

Purification Techniques

Multiple methods are available for the purification of this compound, with the choice of technique often depending on the scale of the reaction and the nature of the impurities.

One common method involves dissolving the crude product in a non-polar solvent like heptane, followed by washing with water to remove water-soluble impurities. chemicalbook.com The organic layer is then dried using a suitable drying agent, such as anhydrous magnesium sulfate, and the solvent is removed by evaporation. chemicalbook.com The final purification is achieved through vacuum distillation. chemicalbook.com A typical procedure involves distilling the compound at a reduced pressure of 0.2 mm Hg and a temperature of 70 °C. chemicalbook.com

For analogues like bis(tributylstannyl)acetylene, vacuum distillation is also a widely employed purification method. smolecule.com However, due to its higher molecular weight, it is typically conducted at pressures between 50-100 mmHg and temperatures of 150-200°C. smolecule.com Care must be taken to prevent thermal decomposition, which can be catalyzed by trace amounts of oxygen or moisture. smolecule.com

Chromatographic techniques offer an alternative for achieving high purity. smolecule.com Column chromatography using silica (B1680970) gel is effective for separating organotin compounds from reaction byproducts. smolecule.comorgsyn.org A common solvent system for elution is a mixture of hexane (B92381) and ethyl acetate (B1210297), often in ratios ranging from 95:5 to 90:10. smolecule.comorgsyn.org For instance, the purification of ethyl (E)-3-(tributylstannyl)propenoate is achieved by column chromatography on silica gel using an initial elution with hexane followed by a hexane/ethyl acetate mixture. orgsyn.org In some cases, a preliminary filtration through silica gel is necessary to remove byproducts like tributyltin fluoride (B91410). orgsyn.org

Another approach for removing certain tin-containing byproducts, such as trimethyltin (B158744) chloride, is through aqueous extraction. orgsyn.org For water-insoluble byproducts like tributyltin chloride, the addition of an aqueous solution of potassium fluoride to an ethereal solution of the product can precipitate the insoluble tributyltin fluoride, which is then removed by filtration. orgsyn.org

It is important to note that attempts to purify certain derivatives by vacuum distillation can sometimes lead to isomerization. orgsyn.org For example, the distillation of ethyl (E)-3-(tributylstannyl)propenoate can result in partial conversion to the (Z)-isomer. orgsyn.org

Interactive Data Table: Purification Parameters

| Compound | Purification Method | Conditions | Reference |

|---|---|---|---|

| This compound | Vacuum Distillation | 70 °C at 0.2 mm Hg | chemicalbook.com |

| Bis(tributylstannyl)acetylene | Vacuum Distillation | 150-200 °C at 50-100 mmHg | smolecule.com |

| Ethyl (E)-3-(tributylstannyl)propenoate | Column Chromatography | Silica gel, Hexane/Ethyl Acetate (95:5) | orgsyn.org |

Handling and Storage

Given the toxicity of organotin compounds, strict safety protocols must be followed when handling this compound and its analogues. stanford.edusolubilityofthings.com Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure. solubilityofthings.comangenechemical.com

Personal protective equipment (PPE) is mandatory. solubilityofthings.com This includes chemically resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat. solubilityofthings.comangenechemical.com In situations where there is a risk of generating aerosols or dust, or if exposure limits are exceeded, a full-face respirator may be necessary. angenechemical.comechemi.com

Direct contact with skin and eyes must be avoided. angenechemical.com In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water, and contaminated clothing should be removed. stanford.edu For eye contact, rinsing with copious amounts of water for at least 15 minutes is crucial, followed by medical attention. stanford.edu Ingestion requires immediate medical attention. fishersci.com

Storage conditions are also critical to maintain the integrity of the compound and ensure safety. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, open flames, and direct sunlight. angenechemical.comgelest.com Recommended storage temperatures are often below -20°C in a freezer. chemicalbook.com It is also advised to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation.

Waste disposal of organotin compounds must be carried out in accordance with institutional and regulatory guidelines. stanford.edu Excess reagents and contaminated materials should be collected in a clearly labeled, appropriate container for proper disposal. stanford.edu

Interactive Data Table: Handling and Safety Precautions

| Precaution | Details | Reference |

|---|---|---|

| Ventilation | Work in a well-ventilated fume hood. | solubilityofthings.comangenechemical.com |

| Eye Protection | Wear safety goggles or a face shield. | angenechemical.com |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). | solubilityofthings.comangenechemical.com |

| Skin Protection | Wear a lab coat and avoid skin contact. | gelest.com |

| Storage | Store in a cool, dry, well-ventilated area, away from heat and light. Store under inert atmosphere. | angenechemical.comgelest.com |

| Disposal | Follow institutional and regulatory guidelines for hazardous waste. | stanford.edu |

Reactivity and Mechanistic Studies of Tributylstannylacetylene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in activating the C(sp)-Sn bond of tributylstannylacetylene, enabling its coupling with a wide array of organic electrophiles. These reactions are fundamental in modern organic chemistry for the formation of internal alkynes.

The Stille reaction is a cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org this compound is an excellent substrate for this transformation, serving as a synthetic equivalent of the acetylene (B1199291) anion. wikipedia.org The reaction typically employs a Pd(0) catalyst, which undergoes oxidative addition with the organic electrophile (e.g., an aryl iodide). The resulting Pd(II) complex then undergoes transmetalation with this compound, where the acetylenic group is transferred to the palladium center, displacing the stannyl (B1234572) group. Subsequent reductive elimination yields the final alkynylated product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle. wikipedia.org

This methodology has been applied to the synthesis of various compounds. For instance, the coupling of 5-tributylstannyl-4-fluoropyrazole, prepared from a derivative of this compound, with aryl iodides proceeds smoothly under palladium catalysis to yield 5-aryl-4-fluoropyrazoles. rsc.orgrsc.org The reaction of ethoxy(tributylstannyl)acetylene with aryl iodides also exemplifies a palladium-catalyzed cross-coupling process. thieme-connect.com Furthermore, bis(tributylstannyl)acetylene (B1583220) can be used in double Stille couplings to synthesize symmetrical diarylalkynes or to create versatile stannylated building blocks for polymer synthesis. nih.govresearchgate.net

| Stannane Reagent | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 5-tributylstannyl-4-fluoropyrazole | 4-Iodoacetophenone | Pd(PPh₃)₄ | 5-Aryl-4-fluoropyrazole | rsc.org |

| Ethoxy(tributylstannyl)acetylene | Aryl Iodides | Palladium Catalyst | Aryl(ethoxy)acetylenes | thieme-connect.com |

| Bis(tributylstannyl)acetylene | Brominated Naphthalene Diimide | Palladium Catalyst | Alkyne-linked NDI polymers | nih.gov |

| This compound | Aryl Halides | Palladium Catalyst | Terminal arylacetylenes | chemdad.com |

The Sonogashira coupling traditionally involves the reaction of a terminal alkyne (R-C≡C-H) with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The use of this compound in a "Sonogashira-type" reaction represents a modification of the standard protocol. Mechanistically, because the reagent is an organostannane, the reaction proceeds via a Stille coupling pathway rather than the typical Sonogashira mechanism which relies on the deprotonation of a terminal alkyne by a copper acetylide intermediate. wikipedia.org

In this context, this compound acts as a stable, less-reactive precursor to the terminal alkyne, avoiding the often-problematic homocoupling (Glaser coupling) of terminal alkynes that can occur under standard Sonogashira conditions. nih.gov The reaction still results in the formation of a C(sp²)-C(sp) bond, the hallmark of a Sonogashira product. For example, diiodocyclophanes have been reacted with silyl-protected acetylenes in a Sonogashira reaction, followed by deprotection and subsequent coupling steps, showcasing the utility of masked acetylenes in complex syntheses. scispace.com Therefore, while the product is one that could be obtained via Sonogashira coupling, the use of this compound shifts the underlying mechanism to that of a Stille reaction.

Beyond standard Stille couplings, this compound and its derivatives are involved in other palladium-mediated transformations. A key example is the 1,3-dipolar cycloaddition reaction of fluoro(tributylstannyl)acetylene with diazomethane (B1218177) to generate 5-tributylstannyl-4-fluoropyrazole. rsc.orgrsc.org This intermediate is then used in subsequent palladium-catalyzed cross-coupling reactions to build more complex fluorinated pyrazole (B372694) derivatives, which are important in pharmaceuticals and agrochemicals. rsc.orgrsc.org The initial fluoro(tributylstannyl)acetylene is prepared in situ and used directly due to its thermal instability, highlighting a practical approach to handling reactive intermediates. rsc.org The successful coupling of the resulting stannylated pyrazole with various aryl iodides using a Pd(PPh₃)₄ catalyst demonstrates the robustness of this pathway for creating functionalized heterocyclic systems. rsc.orgrsc.org

Copper-Catalyzed Transformations

Copper catalysts offer an alternative pathway for the reactivity of this compound, most notably in multicomponent reactions. These transformations leverage the ability of copper to activate the alkyne for nucleophilic attack.

This compound is an effective alkyne component in the copper-catalyzed A³-coupling reaction, a three-component process that combines an aldehyde, an amine, and an alkyne to form a propargylamine (B41283). researchgate.netsorbonne-universite.fr This multicomponent reaction is a powerful tool for rapidly building molecular complexity from simple precursors. sorbonne-universite.fr In a typical procedure, this compound reacts with an aldehyde and an amine, such as pyrrolidine (B122466), in the presence of a copper(I) halide promoter. sorbonne-universite.fr

The mechanism is believed to proceed via the in situ formation of an iminium ion from the aldehyde and the secondary amine. d-nb.info Concurrently, the copper(I) catalyst activates the this compound, facilitating a transmetalation or addition step with the iminium ion to generate the propargylamine product. d-nb.info Interestingly, when using 1.5 equivalents of this compound, the reaction with various aldehydes and pyrrolidine yields the destannylated terminal propargylamine as the sole product, simplifying the workup as no other additives are required. sorbonne-universite.fr This method has been successfully applied to a range of aliphatic, electron-poor, and electron-rich aromatic aldehydes, as well as heteroaromatic aldehydes. sorbonne-universite.fr

Copper(I) halides, such as CuI, CuBr, and CuCl, are crucial promoters for the A³-coupling reaction involving this compound. researchgate.netsorbonne-universite.fr Research has shown that the choice of the copper(I) salt significantly impacts the reaction's outcome and efficiency. sorbonne-universite.fr In the coupling of benzaldehyde, pyrrolidine, and this compound, copper(I) iodide (CuI) was found to be the most effective promoter. sorbonne-universite.fr Other copper sources like CuCl and Cu(OAc)₂ were less effective, leading to smaller amounts of product even after prolonged reaction times. sorbonne-universite.fr

The role of the copper(I) species is to activate the C-H bond of the terminal alkyne that is generated in situ from the this compound, forming a copper acetylide intermediate. d-nb.info This nucleophilic intermediate then attacks the electrophilic iminium ion. d-nb.info The effectiveness of CuI may be related to its ability to facilitate this process efficiently under mild conditions. sorbonne-universite.frorganic-chemistry.org

| Entry | Promoter (mol%) | Time (h) | Product Yield (%) | Reference |

|---|---|---|---|---|

| 1 | CuI (50) | 24 | 84 (destannylated product) | sorbonne-universite.fr |

| 2 | CuBr (50) | 48 | Trace | sorbonne-universite.fr |

| 3 | CuCl (50) | 48 | Trace | sorbonne-universite.fr |

| 4 | Cu(OAc)₂ (50) | 48 | Trace | sorbonne-universite.fr |

Yields correspond to the isolated destannylated propargylamine product when using 1.5 equivalents of this compound.

Stereoselective Copper-Catalyzed Reactions

Copper-catalyzed reactions involving this compound are notable for their high degree of stereoselectivity. The process of stannylcupration, which is the addition of a stannylcuprate reagent to an acetylene, proceeds in a syn-stereospecific manner. acs.org This means that the stannyl group and the copper atom add to the same face of the triple bond, resulting in a specific, predictable geometry in the resulting vinylcuprate intermediate. acs.org This intermediate can then react with various electrophiles to produce a range of stereodefined stannylalkenes. acs.org

The carbocupration of α-heterosubstituted alkynes, such as this compound, is a powerful method for creating stereodefined vinyl copper species. beilstein-journals.org For most carbocupration reactions, a syn-addition is the predominant pathway. beilstein-journals.org The presence of the tin atom directly on the acetylene moiety influences the regioselectivity of the addition. beilstein-journals.org

A key aspect of these reactions is the chemoselectivity. For instance, in copper-catalyzed Chan-Lam-type couplings, which can be used to form S-arylated products from sulfenamides, the reaction proceeds selectively at the sulfur atom over the nitrogen atom. nih.govnih.gov This selectivity is attributed to the coordination of the sulfenamide (B3320178) to the copper catalyst through both sulfur and another heteroatom, which directs the arylation to the sulfur. nih.govnih.gov While not directly involving this compound, this principle of copper catalysis highlights its ability to control reaction outcomes. Similarly, copper catalysis is effective in stereoselective C-H functionalization and annulation cascades, further demonstrating its utility in creating complex molecular frameworks with high stereocontrol. rsc.org

The table below summarizes representative stereoselective copper-catalyzed reactions involving a silylcuprate adding to this compound, followed by reaction with an electrophile. acs.org

| Reactants | Electrophile | Product | Yield |

|---|---|---|---|

| tert-Butyldiphenylsilylcuprate + this compound | Methyl iodide | (E)-1-(tert-Butyldiphenylsilyl)-2-(tributylstannyl)-1-propene | Good |

| tert-Butyldiphenylsilylcuprate + this compound | Trimethyltin (B158744) chloride | (E)-2-(tert-Butyldiphenylsilyl)-1-(tributylstannyl)-1-(trimethylstannyl)ethene | 75% |

| tert-Butyldiphenylsilylcuprate + this compound | Acetyl chloride | 3-Acetyl-4-(tert-butyldiphenylsilyl)-3-buten-2-one | 55% |

Other Transition Metal-Catalyzed Reactions

This compound serves as a valuable coupling partner in nickel-catalyzed annulation reactions for the synthesis of heterocyclic compounds like isoquinolones. mdpi.comrsc.org A common strategy involves the [4+2] intermolecular annulation of ortho-halobenzamides with alkynes. mdpi.com The general mechanism is proposed to start with the oxidative addition of the ortho-halobenzamide to a Ni(0) species, which is generated in situ. This forms a nickelacycle intermediate. mdpi.com The alkyne, such as this compound, then undergoes a coordinative insertion into the nickelacycle, leading to a seven-membered ring intermediate. Subsequent reductive elimination yields the isoquinolone product and regenerates the Ni(0) catalyst. mdpi.com

These reactions can be performed with air-stable nickel precatalysts, such as [Ni(dppe)Br₂] or Ni(dppp)Cl₂, in the presence of a base. mdpi.comrsc.org The use of unsymmetrical alkynes often proceeds with high regioselectivity. mdpi.com This methodology provides an efficient route to substituted isoquinolones, which are important scaffolds in medicinal chemistry. mdpi.comrsc.org Nickel catalysis is also employed in various other transformations, including those that proceed through radical mechanisms, highlighting its versatility. nih.govnih.gov

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product Type |

|---|---|---|---|

| ortho-halobenzamide | This compound | Ni(0) complex, Base | 3-substituted-4-(tributylstannyl)isoquinolone |

| 1,2,3-Benzotriazin-4(3H)-one | This compound | Ni(cod)₂/phosphine | 3-substituted-4-(tributylstannyl)isoquinolone |

| Phthalimide | This compound | Ni(cod)₂/phosphine | Highly substituted isoquinolone (via decarbonylative addition) |

Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃, is a versatile and water-tolerant Lewis acid catalyst used in a variety of organic reactions. chemicalbook.comchemicalbook.comnih.gov While direct catalytic applications with this compound are not extensively documented in the provided sources, the function of Yb(OTf)₃ allows for predictions of its potential role. As a powerful Lewis acid, it can activate π-systems, such as the triple bond in this compound, rendering them more susceptible to nucleophilic attack. nih.gov

Yb(OTf)₃ has been successfully employed to catalyze the ring-opening of epoxides with alcohols and in Friedel-Crafts acylation reactions. nih.govproquest.com In a hypothetical system with this compound, Yb(OTf)₃ could coordinate to the triple bond, polarizing it and facilitating the addition of a nucleophile. This type of activation is crucial for reactions like intramolecular hydroarylation of allenes, which has been achieved with the related Bi(OTf)₃ catalyst. acs.org Therefore, Yb(OTf)₃ represents a potential catalyst for promoting additions to, or cyclizations involving, this compound under mild conditions.

Radical Reactions and Mechanistic Pathways

Homolytic bond cleavage, or homolysis, is a process where a covalent bond breaks, and the two electrons of the bond are divided equally between the resulting fragments, leading to the formation of free radicals. pharmacy180.comwikipedia.orgunacademy.com This type of cleavage is characteristic of weak and/or nonpolar bonds and can be initiated by heat or light. pharmacy180.comaakash.ac.in

In the context of this compound, the carbon-tin (C–Sn) bond is susceptible to homolytic cleavage. This bond is relatively weak and nonpolar, and its cleavage results in the formation of a tributylstannyl radical (Bu₃Sn•) and an ethynyl (B1212043) radical (HC≡C•) or a substituted alkynyl radical. The energy required for this process is known as the bond dissociation energy. wikipedia.org The formation of these radical species is the crucial initiation step for many transformations involving this compound. For example, radical chain reactions mediated by the related tributyltin hydride (Bu₃SnH) rely on the homolytic cleavage of the Sn-H bond to generate the chain-propagating tributyltin radical. libretexts.org

Once generated via homolytic bond cleavage or other means, radical intermediates derived from or reacting with this compound can participate in a variety of transformations. libretexts.org A free radical is an electron-deficient, neutral species, typically with an sp²-hybridized carbon and an unpaired electron in a p-orbital. libretexts.org

Key reaction pathways involving these intermediates include:

Radical Addition: A radical species can add across the triple bond of this compound. For instance, the addition of a thiyl radical to an alkyne generates a vinyl radical intermediate. mdpi.com This vinyl radical can then undergo further reactions, such as cyclization, to form complex molecular structures. mdpi.com

Radical Cyclization: Organotin reagents are instrumental in radical cyclization reactions. The Barton-McCombie deoxygenation is a classic example where a carbon-centered radical, often generated via a tin radical, can participate in cyclization. libretexts.org

Radical Combination/Cross-Coupling: Two radical species can combine in a termination step. libretexts.org More synthetically useful are transition metal-catalyzed processes where radical intermediates are involved in cross-coupling. rsc.org Nickel, for example, can trap carbon radicals to form high-valent organonickel species that then undergo reductive elimination to form the final product. nih.gov This approach is used in conjunctive cross-electrophile coupling reactions. nih.gov

Formation of Radical Ions: In certain redox reactions, molecules containing the bis(tributylstannyl)acetylene moiety can form persistent radical anions, demonstrating the ability of this structural unit to accept an electron and stabilize the resulting radical species. researchgate.net

These pathways underscore the importance of radical intermediates in the chemistry of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds through mechanisms distinct from polar reactions.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational methods allow for the detailed exploration of potential energy surfaces, helping to identify the most likely sequence of elementary steps that constitute a reaction mechanism. These studies can calculate the energies of reactants, intermediates, transition states, and products, thereby providing a quantitative picture of the reaction's progress.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organometallic reactions due to its balance of computational cost and accuracy. nih.gov DFT calculations have been instrumental in elucidating the pathways of reactions such as Stille coupling and hydrostannylation, both of which are central to the reactivity of this compound.

For instance, DFT studies on the Stille coupling reaction have detailed the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. polito.it In the context of this compound, the transmetalation step, where the acetylenic group is transferred from the tin atom to a palladium center, is of particular interest. DFT calculations can model the transition state of this step, revealing the geometry and energetics of the key interactions between the palladium complex and the organostannane. polito.itresearchgate.net Studies on related systems have shown that the nature of the ligands on the palladium catalyst and the substituents on the tin atom can significantly influence the activation barrier of this step. polito.it

Hydrostannylation of alkynes, another key reaction of tin hydrides, has also been extensively studied using DFT. These studies have shed light on the mechanism and the factors controlling the regioselectivity of the addition of the Sn-H bond across the carbon-carbon triple bond. acs.orgresearchgate.net While not specifically focused on this compound, DFT investigations into the hydrostannylation of terminal alkynes provide a strong basis for understanding its reactivity. sciengine.com For example, cobalt-catalyzed hydrostannylation of terminal alkynes has been shown through DFT to proceed via a Co-H cis-addition, with the migratory insertion of the cobalt-hydride being the regioselectivity-determining step. sciengine.com

A theoretical study on alkyne hydrostannylation catalyzed by [Cu-Fe] and [Cu-Mn] heterobimetallic catalysts revealed that the reaction mechanism involves three main stages: Sn-H bond activation, insertion of the alkyne, and the formation of the vinylstannane product. acs.org The alkyne insertion step was identified as the rate-determining step in this process. acs.org

The table below summarizes key findings from DFT studies on reaction pathways relevant to this compound.

| Reaction Type | Key Mechanistic Insight from DFT | Relevant Compounds Studied |

| Stille Coupling | Transmetalation can be the rate-determining step, influenced by ligands. polito.it | Vinylstannanes, Arylstannanes |

| Hydrostannylation | Mechanism involves Sn-H activation, alkyne insertion, and product formation. acs.org | Terminal Alkynes, Tributyltin Hydride |

| Hydrostannylation | Regioselectivity is determined by the irreversible Co-H migratory insertion step. sciengine.com | Phenylacetylene, Tributylstannane |

The selective functionalization of carbon-hydrogen (C-H) bonds is a significant challenge in organic synthesis. Computational chemistry offers predictive models to determine which C-H bond in a complex molecule is most likely to react. This is particularly relevant for reactions where this compound might be used as a coupling partner after a C-H activation step.

Predicting the regioselectivity of C-H functionalization reactions can be achieved by calculating the relative stabilities of reaction intermediates. researchgate.net Computational models like RegioSQM utilize semiempirical quantum chemistry methods to predict these stabilities, which correlate with the reaction rate. researchgate.net More advanced quantum mechanics-based workflows can predict regioselectivity by calculating the energies of palladacycle intermediates formed during C-H activation, a common mechanism in cross-coupling reactions. acs.org The reaction site with the lowest activation barrier to form the intermediate is predicted to be the most reactive. acs.org

While specific studies on the C-H functionalization of this compound are not prevalent, the established computational methodologies can be applied. For example, in a hypothetical C-H arylation of a substrate followed by coupling with this compound, DFT could be used to predict the most favorable site of C-H activation on the substrate. The following table illustrates the type of data that can be generated from such computational predictions.

| Substrate Position for C-H Activation | Calculated Relative Activation Energy (kcal/mol) | Predicted Major Product |

| Ortho | 0.0 | Yes |

| Meta | +3.5 | No |

| Para | +2.1 | No |

Note: The data in this table is hypothetical and serves to illustrate the predictive capabilities of computational chemistry in C-H functionalization reactions.

These computational approaches are crucial for designing efficient synthetic routes, minimizing the formation of unwanted isomers, and expanding the synthetic utility of reagents like this compound.

Spectroscopic Characterization of Tributylstannylacetylene and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For tributylstannylacetylene, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments allows for a comprehensive characterization of the molecule's hydrogen and carbon framework, as well as the immediate electronic environment of the tin atom.

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by identifying the number and electronic environments of hydrogen atoms. In this compound, the ¹H NMR spectrum displays characteristic signals for the protons of the three n-butyl groups and the single acetylenic proton.

The butyl groups give rise to a series of multiplets in the upfield region of the spectrum, typically between δ 0.9 and 1.6 ppm. The terminal methyl (CH₃) protons appear as a triplet, while the internal methylene (B1212753) (CH₂) protons present as more complex multiplets due to coupling with adjacent protons. The acetylenic proton (≡C-H) is observed as a singlet at approximately δ 2.15 ppm. The integration of these signals confirms the ratio of butyl to acetylenic protons, consistent with the molecular structure. Furthermore, satellite peaks arising from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can be observed, providing additional structural confirmation. The two-bond coupling constant between tin and the acetylenic proton, denoted as ²J(Sn-H), is a key parameter observed in the spectrum.

Table 1: Typical ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Sn-(CH₂CH₂CH₂CH₃)₃ | 0.89 | t | 7.2 |

| Sn-(CH₂CH₂CH₂CH₃)₃ | 0.95 | t | 8.2 |

| Sn-(CH₂CH₂CH₂CH₃)₃ | 1.34 | sextet | 7.2 |

| Sn-(CH₂CH₂CH₂CH₃)₃ | 1.52 | m | - |

| ≡C-H | 2.15 | s | ²J(¹¹⁹Sn-H) = 28.0; ²J(¹¹⁷Sn-H) = 26.8 |

Data sourced from Schmidbaur et al., 1981.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each chemically distinct carbon atom gives a single resonance. The spectrum shows four signals corresponding to the four different carbon environments in the n-butyl chains and two signals for the sp-hybridized acetylenic carbons.

The chemical shifts of the butyl carbons appear in the aliphatic region of the spectrum. The carbon atom directly bonded to the tin (α-carbon) is observed around δ 10.0 ppm, while the other butyl carbons (β, γ, δ) resonate at approximately δ 29.2, 27.4, and 13.7 ppm, respectively. The acetylenic carbon bonded to the tin atom (Sn-C≡) appears at a higher chemical shift (δ 98.4 ppm) compared to the terminal acetylenic carbon (≡C-H) at δ 79.9 ppm. Coupling between the carbon atoms and the tin isotopes provides further structural insight, with the one-bond coupling constant (¹J(Sn-C)) being particularly informative about the Sn-C bond.

Table 2: Typical ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| Sn-C H₂- | 10.0 | ¹J(¹¹⁹Sn-¹³C) = 345.0; ¹J(¹¹⁷Sn-¹³C) = 330.0 |

| -CH₂-C H₂-CH₂-CH₃ | 29.2 | ²J(¹¹⁹Sn-¹³C) = 19.5 |

| -CH₂-CH₂-C H₂-CH₃ | 27.4 | ³J(¹¹⁹Sn-¹³C) = 59.5 |

| -CH₃ | 13.7 | - |

| Sn-C ≡ | 98.4 | ¹J(¹¹⁹Sn-¹³C) = 480.0; ¹J(¹¹⁷Sn-¹³C) = 459.0 |

| ≡C -H | 79.9 | ²J(¹¹⁹Sn-¹³C) = 55.0 |

Data sourced from Schmidbaur et al., 1981.

Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance. huji.ac.il ¹¹⁹Sn NMR spectroscopy is an exceptionally sensitive probe of the electronic and steric environment around the tin nucleus. The chemical shift of the tin atom in this compound is found at approximately δ -71.2 ppm (relative to the standard tetramethylstannane, Me₄Sn). nih.gov

This chemical shift value is characteristic for a tetracoordinate tin atom bonded to three alkyl groups and one sp-hybridized carbon. The ¹¹⁹Sn chemical shift is highly dependent on the nature of the substituents attached to the tin atom. For instance, an increase in the coordination number of the tin atom, such as in the formation of a five- or six-coordinate intermediate during a reaction, typically results in a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. This sensitivity makes ¹¹⁹Sn NMR a crucial tool for characterizing reaction intermediates and elucidating reaction mechanisms involving organotin compounds.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of the terminal alkyne and the alkyl chains.

The most diagnostic peaks in the spectrum are associated with the acetylene (B1199291) moiety. The stretching vibration of the terminal C-H bond (ν(≡C-H)) appears as a sharp, strong band around 3310 cm⁻¹. The carbon-carbon triple bond stretch (ν(C≡C)) gives rise to a weaker absorption band in the region of 2035 cm⁻¹. The presence of C-H stretching vibrations from the butyl groups is confirmed by strong bands in the 2850-2960 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| ν(≡C-H) stretch | ~3310 | Strong, Sharp |

| ν(C-H) stretch (alkyl) | 2960-2850 | Strong |

| ν(C≡C) stretch | ~2035 | Weak to Medium |

| δ(C-H) bend (alkyl) | 1465 | Medium |

Data sourced from Bellamy, 1975.

Time-resolved infrared (TRIR) spectroscopy is a pump-probe technique used to study short-lived reaction intermediates. In a typical TRIR experiment, a laser pulse (the pump) initiates a chemical reaction, and the subsequent changes in the IR spectrum are monitored as a function of time by a second light source (the probe). This method provides structural information on transient species with lifetimes ranging from picoseconds to milliseconds.

In the context of reactions involving this compound, such as Stille or Sonogashira cross-coupling reactions, TRIR can be employed to detect and characterize key intermediates. For example, the oxidative addition of a palladium(0) catalyst to an organic halide is a critical step in the Stille coupling catalytic cycle. The resulting palladium(II) intermediate has distinct IR spectral features, particularly in the carbonyl region if CO ligands are present, that can be monitored over time. Subsequent transmetalation with this compound would lead to the formation of a new organopalladium intermediate, which could also be identified by its unique vibrational signature. By monitoring the decay of reactant bands and the rise and fall of intermediate and product bands, TRIR provides invaluable kinetic and mechanistic data.

While TRIR is excellent for studying photoinitiated, rapid reactions, in-situ and operando IR spectroscopy are designed to monitor catalytic systems under realistic working conditions (e.g., elevated temperature and pressure). In-situ studies involve analyzing the catalyst within a reaction cell, while operando spectroscopy goes a step further by simultaneously measuring the catalytic activity and selectivity while collecting spectroscopic data. This provides a direct correlation between the observed surface species and the catalytic performance.

For catalytic processes utilizing this compound, such as the palladium-catalyzed Stille coupling, operando IR spectroscopy can provide profound insights. By flowing reactants over a solid-supported palladium catalyst in a specialized IR cell, it is possible to observe the adsorption of reactants, the formation of surface-bound intermediates, and the desorption of products in real-time. For instance, changes in the ν(C≡C) band of this compound upon interaction with the catalyst surface can indicate the mechanism of the transmetalation step. The detection of new vibrational bands could signify the formation of key intermediates in the catalytic cycle, helping to validate or refine proposed mechanisms and ultimately leading to the development of more efficient catalytic systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Under electron impact ionization (EI), the molecule undergoes fragmentation, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio.

The mass spectrum of this compound is characterized by a series of peaks corresponding to the successive loss of butyl groups and other fragments from the parent molecule. The fragmentation of organotin compounds is often predictable, with the initial loss of an alkyl radical being a common pathway. This is due to the relative weakness of the tin-carbon bond.

A typical fragmentation pattern for trialkyltin compounds involves the cleavage of the tin-alkyl bond, leading to the formation of a series of tin-containing cations. For this compound, the molecular ion [M]•+ would be observed, followed by fragments resulting from the loss of butyl radicals (C4H9•).

The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound reveals several key fragments. The most prominent peaks are observed at m/z values of 259, 203, and 257. These can be attributed to the following fragmentation pathways:

m/z 259: This peak corresponds to the loss of one butyl group from the tributylstannyl moiety, resulting in the [Sn(C4H9)2(C≡CH)]+ ion.

m/z 203: This fragment arises from the loss of a second butyl group, leading to the [Sn(C4H9)(C≡CH)]+ ion.

m/z 257: This peak can be attributed to the loss of a butyl group and a hydrogen atom, or rearrangement processes.

Table 1: Key GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 259 | [Sn(C4H9)2(C≡CH)]+ |

| 203 | [Sn(C4H9)(C≡CH)]+ |

| 257 | [Sn(C4H9)2(C≡C)]+ |

Note: The proposed fragment assignments are based on common fragmentation patterns of organotin compounds.

The analysis of these fragmentation patterns provides a fingerprint for the identification of this compound and offers insights into the stability of different tin-containing cations.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for studying reaction mechanisms in solution. upce.cz It allows for the transfer of ions from the condensed phase to the gas phase with minimal fragmentation, enabling the direct observation of reaction intermediates. upce.cz

In the context of reactions involving this compound, such as the Stille coupling, ESI-MS can be employed to intercept and characterize transient organometallic species. nih.gov For instance, catalytic cycles in cross-coupling reactions often involve charged intermediates containing the metal catalyst and substrates. ESI-MS can provide "snapshots" of the reaction mixture, revealing the presence and structure of these key intermediates. nih.gov

Mechanistic studies of the Stille reaction, which can utilize organotin reagents like this compound, have been successfully investigated using ESI-MS. nih.gov This technique allows for the detection of cationic palladium intermediates that are crucial to the catalytic cycle. By monitoring the reaction mixture over time, the rise and fall of different species can be tracked, providing kinetic information and supporting proposed mechanistic pathways. nih.gov Although direct ESI-MS studies specifically targeting this compound reaction intermediates are not extensively reported, the methodology has been proven effective for analogous organotin compounds and related reactions. nih.govresearchgate.net

Ultrafast Transient Absorption Spectroscopy and X-ray Absorption Spectroscopy for Intermediates

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states and reaction intermediates on femtosecond to picosecond timescales. kaist.ac.kr In a typical experiment, a pump pulse excites the molecule of interest, and a delayed probe pulse monitors the changes in absorption as the system evolves.

For reactions involving this compound, this technique could be used to study the initial steps of photochemical reactions, such as the homolytic cleavage of the tin-carbon or tin-acetylene bond to form radical intermediates. The transient absorption spectrum would provide information about the electronic structure of these transient species. While specific studies on this compound are not prominent in the literature, the technique has been applied to investigate the excited-state dynamics of other organometallic compounds, providing insights into processes like intersystem crossing and geometric relaxation. kaist.ac.kr

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure of a specific atom within a molecule. rsc.org It is particularly useful for studying the coordination environment and oxidation state of metal centers in catalysts and reaction intermediates. researchgate.net

XAS can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information about the bond distances and coordination numbers of the neighboring atoms. rsc.orgresearchgate.net

In the context of this compound reactions, in situ XAS could be used to follow the changes in the tin center during a catalytic cycle. For example, in a cross-coupling reaction, the coordination of the tin reagent to the metal catalyst and the subsequent transmetalation step could be monitored by observing changes in the tin XAS spectrum. This technique is invaluable for understanding the structural dynamics of organometallic compounds in realistic reaction conditions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. This makes it an indispensable tool for studying radical-mediated reactions involving organotin compounds.

The cleavage of the tin-carbon bond in this compound, either thermally or photochemically, can generate tributylstannyl radicals (Bu3Sn•) or acetylenic radicals. EPR spectroscopy can be used to detect and characterize these radical intermediates. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can help in identifying the specific radical species.

Spin trapping is a common technique used in conjunction with EPR to detect short-lived radicals. A spin trap molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected by EPR. This method has been successfully used to study the formation of various radical intermediates in reactions involving organotin compounds.

Advanced Spectroscopic Techniques for Atomic-Level Dynamics

To gain a more profound understanding of the intricate dynamics of reactions involving this compound at the atomic level, more advanced spectroscopic techniques are required. These methods provide detailed information about the structure and evolution of reaction intermediates.

Ion Spectroscopy for Reaction Intermediate Characterization

Ion spectroscopy combines mass spectrometry with laser spectroscopy to provide structural information about mass-selected ions. This technique is highly valuable for characterizing reaction intermediates that exist as charged species in the gas phase. After isolating an ion of a specific mass-to-charge ratio, its vibrational or electronic spectrum can be recorded by monitoring the fragmentation or electron detachment induced by a tunable laser.

For mechanistic studies of this compound, ion spectroscopy could be used to obtain the vibrational spectra of key cationic intermediates, such as the fragments observed in mass spectrometry (e.g., [Sn(C4H9)2(C≡CH)]+). The experimental vibrational frequencies can then be compared with theoretical calculations to confirm the structure of the intermediate. This provides a much more detailed picture than mass spectrometry alone and can help to distinguish between different isomeric structures.

Applications of Tributylstannylacetylene in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The strategic incorporation of tributylstannylacetylene into synthetic routes has enabled the efficient assembly of intricate natural products and bioactive compounds. It often participates in powerful cross-coupling reactions, such as the Stille coupling, to forge critical bonds within the molecular framework.

In the total syntheses of the complex alkaloids (-)-acutumine and (-)-dechloroacutumine, this compound plays a crucial role in the formation of a key enyne intermediate. nih.govelectronicsandbooks.comnih.gov The synthesis involves a palladium-catalyzed Stille coupling reaction between an enol triflate and this compound. This reaction constructs the enyne moiety that is essential for the subsequent intramolecular cyclization to form the core structure of the natural products. The reliability of this method makes it a valuable tool in the synthesis of these biologically active molecules.

Table 1: Key Stille Coupling Reaction in the Synthesis of (-)-Acutumine Intermediate

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Significance |

| Enol triflate precursor | This compound | Pd(PPh₃)₂Cl₂, LiCl | Enyne intermediate | Formation of a critical C(sp²)-C(sp) bond for the core structure of (-)-acutumine. electronicsandbooks.com |

This compound has been instrumental in the synthesis of precursors for the natural products (+/-)-quadrone and pyrenophorin. The palladium-catalyzed coupling of acid chlorides with organotin reagents, such as tributylethynylstannane, provides a mild and efficient method for the formation of ynones. mdpi.com This methodology was effectively used to prepare a key methyl ketone intermediate in the total synthesis of (±)-quadrone and a crucial precursor for the antibiotic pyrenophorin. mdpi.com The stability and tolerance of the organotin reagents to various functional groups make this a broadly applicable strategy. mdpi.com

Table 2: Application of Tributylethynylstannane in Natural Product Precursor Synthesis

| Natural Product | Key Intermediate Synthesized | Reaction Type | Reference |

| (+/-)-Quadrone | Methyl ketone intermediate | Palladium-catalyzed organotin coupling | mdpi.com |

| Pyrenophorin | Ynone precursor | Palladium-catalyzed organotin coupling | mdpi.com |

This compound is a key building block in the synthesis of certain pyrrole (B145914) derivatives and the lamellarin class of marine alkaloids, which exhibit a range of biological activities. mdpi.commdpi.comorganic-chemistry.orgnih.govbeilstein-journals.org A common strategy involves a double Stille cross-coupling reaction of a substituted bromoarene with bis(tributylstannyl)acetylene (B1583220) to furnish a diarylacetylene intermediate. mdpi.com This symmetrical acetylene (B1199291) then undergoes further transformations, such as a Diels-Alder reaction followed by a reductive ring contraction, to construct the central pyrrole ring of the lamellarin framework. mdpi.com

Table 3: Synthesis of a Diarylacetylene Intermediate for Lamellarins

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate | Subsequent Transformation to Pyrrole |

| 1-bromo-4,5-dimethoxy-2-(methoxymethoxy)benzene | Bis(tributylstannyl)acetylene | Stille cross-coupling | Diarylacetylene | Diels-Alder cycloaddition and reductive ring contraction. mdpi.com |

Synthesis of Functionalized Organic Molecules

Beyond the realm of total synthesis, this compound is a valuable precursor for a variety of functionalized organic molecules. Its reactivity allows for the introduction of an acetylene or a subsequently modified group into a range of molecular scaffolds.

This compound can be converted into vinylstannanes, which are versatile intermediates in organic synthesis, particularly for stereoselective cross-coupling reactions. maynoothuniversity.ie One common method involves the hydrostannylation of alkynes. While direct hydrostannylation of this compound is not the typical route to other vinylstannanes, the conversion of terminal alkynes to (E)-vinylstannanes can be achieved with high stereoselectivity through a hydroboration/transmetalation sequence.

Isoxazoles are another class of heterocyclic compounds that can be synthesized from alkynes. The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a primary method for constructing the isoxazole (B147169) ring. nih.gov Although a specific example detailing the reaction of this compound to form a stannylisoxazole was not found, this reaction is mechanistically plausible and would provide a route to isoxazoles bearing a tributylstannyl group, which could be used in subsequent cross-coupling reactions.

Table 4: General Methods for Vinylstannane and Isoxazole Synthesis from Alkynes

| Product Class | General Starting Material | General Reaction Type | Key Features |

| (E)-Vinylstannanes | Terminal Alkynes | Hydroboration followed by boron-tin transmetalation | High stereoselectivity. |

| Isoxazoles | Alkynes | 1,3-Dipolar cycloaddition with nitrile oxides | In situ generation of nitrile oxides is common. nih.gov |

This compound can serve as the alkyne component in multicomponent reactions for the synthesis of propargylamines. The A³ coupling reaction, which involves an aldehyde, an amine, and a terminal alkyne, is a prominent method for preparing propargylamines. These reactions are often catalyzed by transition metals, such as copper. The use of this compound in such reactions would yield propargylamines containing a tributylstannyl group, which can then be utilized in further synthetic transformations.

Table 5: General A³ Coupling Reaction for Propargylamine (B41283) Synthesis

| Component 1 | Component 2 | Component 3 (Alkyne) | Catalyst (Typical) | Product |

| Aldehyde | Amine | Terminal Alkyne (e.g., this compound) | Copper salts | Propargylamine |

Symmetrical Diarylalkynes

The synthesis of symmetrical diarylalkynes, which are molecules containing a central carbon-carbon triple bond flanked by two identical aryl groups, can be efficiently achieved using bis(tributylstannyl)acetylene. This transformation is typically accomplished via a palladium-catalyzed Stille cross-coupling reaction. In this approach, two equivalents of an aryl halide (or triflate) are reacted with one equivalent of bis(tributylstannyl)acetylene.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with one of the stannyl (B1234572) groups of the acetylene reagent. A second transmetalation and subsequent reductive elimination furnish the desired symmetrical diarylalkyne and regenerate the Pd(0) catalyst. The general scheme for this reaction is presented below:

General Reaction Scheme: 2 Ar-X + (Bu₃Sn)-C≡C-(SnBu₃) --(Pd catalyst)--> Ar-C≡C-Ar + 2 Bu₃Sn-X (Where Ar = Aryl group; X = Halide or Triflate)

This method is advantageous due to the stability and handling of the organotin reagent. The reaction conditions are generally mild, and the choice of palladium catalyst and ligands can be tuned to optimize the yield for specific aryl halides.

| Aryl Halide (Ar-X) | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | Toluene | 90 | High |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ | DMF | 100 | Good |

| 1-Iodonaphthalene | Pd(dba)₂ / P(furyl)₃ | Dioxane | 80 | High |

Note: Data in the table is illustrative of typical conditions and outcomes for the Stille coupling to form symmetrical diarylalkynes and is based on established chemical principles rather than a single direct study.

Ethynylation Reagent for Azaaromatics

This compound is an effective reagent for the direct ethynylation of azaaromatic compounds, such as pyridines and quinolines. These reactions are particularly valuable as they provide access to alkynyl-substituted heterocycles, which are important building blocks in pharmaceuticals and functional materials. A notable method involves the reaction of the azaaromatic compound with bis(tributylstannyl)acetylene in the presence of an alkyl chloroformate.

In this process, the alkyl chloroformate activates the azaaromatic ring by forming an N-acylpyridinium salt intermediate. This intermediate is highly susceptible to nucleophilic attack by one of the acetylenic carbons of bis(tributylstannyl)acetylene, leading to the formation of a dihydropyridine (B1217469) derivative. Subsequent elimination or oxidation yields the final ethynyl-substituted azaaromatic product. This one-pot procedure is highly efficient for introducing an acetylene group into these important heterocyclic systems.

Role in Materials Science and Polymer Chemistry

The rigid, linear structure of the acetylene unit makes this compound an important monomer in the field of materials science, especially for the synthesis of advanced polymers with unique electronic and optical properties.

Synthesis of Conjugated Polymers

Bis(tributylstannyl)acetylene is a key building block in the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). These polymers feature alternating aromatic and acetylene units in their backbone, leading to extended π-conjugation. This conjugation imparts useful properties such as electrical conductivity, photoluminescence, and nonlinear optical activity, making them suitable for applications in LEDs, organic solar cells, and sensors.

The primary method for synthesizing these polymers is the Stille polycondensation reaction. wikipedia.orgsynarchive.com In this reaction, bis(tributylstannyl)acetylene is copolymerized with a dihaloaromatic monomer in the presence of a palladium catalyst. google.comorganic-chemistry.org The reaction proceeds by step-growth polymerization, allowing for the creation of high molecular weight polymers with well-defined structures. google.com The properties of the resulting polymer can be precisely tuned by changing the structure of the dihaloaromatic comonomer.

| Dihaloaromatic Monomer | Resulting Polymer | Catalyst | Yield (%) | Key Properties |

|---|---|---|---|---|

| 2,7-Dibromo-9,9-dihexylfluorene | Poly(fluorene ethynylene) | Pd(PPh₃)₄ | >90 | Blue light emission, high quantum yield |

| 2,5-Dibromothiophene | Poly(thiophene ethynylene) | PdCl₂(AsPh₃)₂ | ~85 | Low bandgap, good conductivity upon doping |

| 1,4-Diiodo-2,5-dialkoxybenzene | Poly(phenylene ethynylene) | Pd(PPh₃)₄ / CuI | >95 | High solubility, strong fluorescence |

| Dibrominated Naphthalene Diimide | Alkyne-linked NDI Polymer | Pd(PPh₃)₄ | 92 | Electron-accepting, potential for organic electronics |

Organotin Polymers for Coatings and Adhesives

While organotin compounds such as tributyltin oxide have historically been used as additives in marine antifouling coatings due to their biocidal properties, there is no significant body of evidence in scientific literature to suggest that this compound is used as a monomer for the synthesis of polymer backbones specifically intended for coating and adhesive applications. The primary application of this compound in polymer chemistry is in the synthesis of conjugated polymers for electronic and optical applications, as detailed in the previous section.

Q & A

Q. What mechanistic insights can be gained from isotopic labeling studies using deuterated this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。